molecular formula C26H22N2O3S B2924376 N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 392238-95-8

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2924376
CAS No.: 392238-95-8
M. Wt: 442.53
InChI Key: VDRHMGZYJVXNNR-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acenaphthylene derivative: This can be achieved through the hydrogenation of acenaphthylene.

    Sulfonamide formation:

    Amide bond formation: The final step involves coupling the sulfonamide intermediate with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(4-methylphenyl)sulfonamide: Shares the sulfonamide group but lacks the complex acenaphthylene structure.

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide is unique due to its complex structure, which may confer specific properties such as increased stability, selectivity, or potency in its applications.

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 299.36 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth.
  • Antitumor Activity : Preliminary studies suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate neuroinflammatory pathways, suggesting potential neuroprotective properties.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
NeuroprotectionModulation of inflammatory markers

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Antitumor Effects

In vitro assays were conducted to evaluate the antitumor properties of the compound. Results indicated that it effectively reduced cell viability in several cancer cell lines, with IC50 values in the low micromolar range. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 3: Neuroprotective Potential

Research focusing on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a promising role in preventing neurodegenerative diseases.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-17-9-14-20(15-10-17)32(30,31)28-24-8-3-2-6-22(24)26(29)27-23-16-13-19-12-11-18-5-4-7-21(23)25(18)19/h2-10,13-16,28H,11-12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRHMGZYJVXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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